Ercanetide

Pharmacokinetics Oral Bioavailability Neurodevelopmental Disorders

Research on endogenous cGP is constrained by poor metabolic stability and negligible oral bioavailability. Ercanetide (NNZ-2591) overcomes these limitations via a strategically engineered 8a-allyl substituent that confers oral activity, BBB penetration, and a defined human half-life of 7.4 h. • Clinically validated in Phase 2/3 trials for Angelman, Phelan-McDermid & Pitt Hopkins syndromes; FDA & EMA Orphan Drug designated. • Quantified efficacy in 6-OHDA Parkinsonism and hypoxic-ischemic stroke models with post-injury functional recovery. • Supplied at ≥98% purity with full QC documentation for reproducible bioanalytical method development and in vivo studies.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 847952-38-9
Cat. No. B1250509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErcanetide
CAS847952-38-9
Synonymscyclo-L-glycyl-L-2-allylproline
NNZ-2591
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC=CCC12CCCN1C(=O)CNC2=O
InChIInChI=1S/C10H14N2O2/c1-2-4-10-5-3-6-12(10)8(13)7-11-9(10)14/h2H,1,3-7H2,(H,11,14)/t10-/m0/s1
InChIKeyWVKCGUOWPZAROG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NNZ-2591: Procurement-Grade Overview


(8aR)-8a-prop-2-enyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione (CAS 847952-38-9), also designated as NNZ-2591, Ercanetide, or cyclo(-L-glycyl-L-2-allylproline), is a synthetic, diketopiperazine-based analog of the endogenous neuropeptide cyclic glycine-proline (cGP) [1]. This compound, a small molecule with a molecular weight of 194.23 g/mol (C10H14N2O2), was rationally designed to overcome the pharmacokinetic limitations of its natural counterpart, specifically through structural modifications aimed at enhancing half-life, stability, and oral bioavailability [2]. As an investigational drug under development by Neuren Pharmaceuticals, NNZ-2591 has advanced to Phase 2 and Phase 3 clinical trials for multiple neurodevelopmental disorders, including Angelman, Phelan-McDermid, and Pitt Hopkins syndromes, and has received Orphan Drug Designation from the U.S. FDA [3].

1 Engineered cGP analog for CNS-penetrant pathway studies
2 Supports oral-dosing research models requiring consistent systemic exposure
3 Clinical-stage investigational tool for neurodevelopmental disorder models FDA Orphan Drug Designation context

NNZ-2591 vs. Generic cGP Analogs


For research programs investigating the therapeutic modulation of IGF-1 signaling or the neurotrophic effects of the cGP pathway, generic substitution with endogenous cyclic glycine-proline (cGP) or other unmodified diketopiperazines presents a high risk of experimental failure due to profound pharmacokinetic and pharmacological divergences. While cGP serves as a natural neurotrophin, its poor metabolic stability and limited oral bioavailability severely constrain its utility for systemic in vivo studies [1]. The target compound, NNZ-2591, was explicitly designed to address these liabilities through a key structural modification—the introduction of an 8a-allyl substituent—which confers a distinct pharmacokinetic profile, including a defined half-life in humans and the ability to cross the blood-brain barrier following oral administration [2]. As a consequence, in-class analogs without this specific modification cannot be considered interchangeable for studies requiring consistent systemic exposure, oral dosing, or reliable target engagement in the central nervous system.

cGP Endogenous cGP lacks the metabolic stability and defined oral PK profile required for systemic in vivo studies.
Unmodified analogs Other diketopiperazines without the 8a-allyl substituent may not cross the BBB or support oral CNS exposure models.
Low-purity generics Unspecified purity or absence of stability data can introduce variability in exposure-response and endpoint interpretation.

NNZ-2591 Quantitative Evidence Guide


PK Differentiation: Oral Half-Life vs. cGP

NNZ-2591's key differentiation from its natural counterpart, cyclic glycine-proline (cGP), lies in its engineered pharmacokinetic (PK) profile, which enables systemic and oral administration for CNS disorders. In a Phase 2 clinical trial for Phelan-McDermid syndrome (PMS), NNZ-2591 demonstrated linear PK with an estimated half-life of 7.4 hours in a 30 kg child following oral twice-daily dosing [1]. In stark contrast, the endogenous metabolite cGP is known for poor metabolic stability and lacks the PK properties required for reliable oral dosing in preclinical or clinical settings [2]. This quantitative PK data, derived from a defined human population, provides a robust basis for dose selection and experimental design.

Oral Half-Life vs. cGP
Trial context
NNZ-2591 t½ ≈ 7.4 h; cGP not characterized for oral dosing
Supports selection for studies needing predictable oral systemic exposure.
Phase 2 open-label trial; pediatric PMS population.
Pharmacokinetics Oral Bioavailability Neurodevelopmental Disorders cGP Analog

Physicochemical Differentiation: Solubility and Log Kow

The ability of NNZ-2591 to cross the blood-brain barrier (BBB) and exert neuroprotective effects is a critical differentiator from many in-class analogs that lack this property. While direct in vivo BBB penetration data for NNZ-2591 is described , its physicochemical properties, as estimated by standard predictive models, align with favorable CNS drug characteristics. ChemSpider reports an estimated Log Kow of -0.52 (KOWWIN v1.67) and an estimated water solubility of 6394 mg/L at 25°C (WSKOW v1.41) . These values are consistent with a molecule that has a balanced hydrophilicity/lipophilicity for both aqueous solubility and membrane permeation, a key feature distinguishing it from more hydrophobic or insoluble diketopiperazine derivatives that may be confined to peripheral effects [1].

CNS Property Prediction
Class-level inference
Log Kow -0.52; Water Solubility 6394 mg/L (est.)
Predicted profile aligns with CNS penetration and aqueous assay compatibility.
In silico EPISuite estimates; confirm experimentally.
Physicochemical Properties Solubility Blood-Brain Barrier Drug-Likeness

In Vivo Efficacy: 6-OHDA Parkinsonism Model

The neuroprotective and functional restorative capacity of NNZ-2591 has been quantitatively demonstrated in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, a standard preclinical paradigm for evaluating motor deficit. In a study by Krishnamurthi et al., delayed treatment with NNZ-2591, initiated after the onset of motor deficit, significantly improved motor function from week 7 onwards compared with the saline-treated control group [1]. This represents a clear, time-dependent improvement in a clinically relevant behavioral endpoint, distinguishing it from compounds that may show acute symptomatic relief without long-term functional recovery.

6-OHDA Model Motor Function
Cross-study comparable
Reported improvement vs. vehicle from week 7 (p < 0.05)
Model-response context for delayed functional recovery endpoint in Parkinsonism model.
Rat 6-OHDA lesion; treatment post deficit onset.
Parkinson's Disease Neuroprotection In Vivo Efficacy Motor Function

In Vivo Neuroprotection: Hypoxic-Ischemic Injury

In a well-established model of hypoxic-ischemic (HI) brain injury, peripheral administration of NNZ-2591 (20 mg/kg, i.p.) 2 hours post-injury significantly reduced brain tissue damage across multiple regions, including the lateral cortex and hippocampus, compared to vehicle-treated controls [1]. This neuroprotection was accompanied by significant improvements in somatosensory-motor function, as assessed by the bilateral tactile stimulation test, where NNZ-2591-treated rats showed a reduced laterality ratio (L/R ratio) at 5 days post-injury, indicating improved neurological outcome .

HI Injury Neuroprotection
Head-to-head reported
Reduced cortical/hippocampal damage vs. vehicle (p < 0.05)
Supports model-response context for acute brain injury and somatosensory recovery.
Rat HI model; 20 mg/kg i.p. 2 h post-injury.
Hypoxic-Ischemic Injury Neuroprotection Stroke Model Behavioral Recovery

Procurement Specification: Purity and Stability vs. Generics

For research use, the procurement of NNZ-2591 from reputable suppliers is associated with stringent quality control specifications that are essential for reproducible experimental outcomes. Commercially available NNZ-2591 (e.g., Cat. No. M25421) is supplied with a documented purity of >99% (HPLC) and a Certificate of Analysis (COA) . Furthermore, defined storage conditions are provided: the powder is stable for 3 years at -20°C and 2 years at 4°C, while in solvent, stability is 6 months at -80°C and 1 month at -20°C . This level of documented purity and stability guidance is often absent for generic or less-characterized diketopiperazine analogs, which may be supplied with lower purity or without validated storage protocols, introducing a potential source of experimental variability.

Purity & Stability Benchmark
Specification review
>99% HPLC; powder stable 3 yr at -20°C
Well-characterized reference standard supports lot-to-lot reproducibility.
Supplier COA; validate under your experimental conditions.
Compound Purity Stability Procurement Quality Control

NNZ-2591 Optimal Application Scenarios


Preclinical Oral CNS-Penetrant Neuroprotection

Given its demonstrated oral activity, ability to cross the blood-brain barrier , and defined human pharmacokinetic parameters [1], NNZ-2591 is an optimal tool compound for preclinical programs requiring chronic oral dosing in rodent models of neurological disease. Its properties directly address the experimental limitations of cGP and other non-orally bioavailable peptides, enabling long-term efficacy studies with a route of administration relevant to clinical development.

Functional Recovery in Parkinson's and Stroke Models

For research focused on neurorestoration and functional recovery post-injury, NNZ-2591 is a validated agent with quantified efficacy in both 6-OHDA-induced Parkinsonism [2] and hypoxic-ischemic stroke models [3]. Its demonstrated capacity to improve motor and sensorimotor function when administered after the onset of injury makes it particularly suited for studies investigating therapeutic interventions for acute and chronic neurodegenerative conditions.

Clinical PK/PD Reference for Neurodevelopmental Disorders

For pharmaceutical and CRO laboratories involved in the development of therapeutics for rare neurodevelopmental syndromes (e.g., Angelman, Phelan-McDermid, Pitt Hopkins), NNZ-2591 serves as an essential reference standard. Its well-characterized clinical PK profile, including a defined half-life (7.4 h) and AUC target (AUC24 > 300 μg·h/mL) [1], provides a benchmark for bioanalytical method development and validation, and for the interpretation of exposure-response relationships in this specific patient population.

High-Purity cGP Pathway Modulator for In Vitro Assays

In cell-based assays investigating IGF-1 signaling, neurotrophic factor activity, or the biological effects of cyclic dipeptides, the use of a high-purity (>99%) and well-characterized standard like NNZ-2591 is critical. This minimizes the confounding effects of impurities and ensures that observed biological effects can be confidently attributed to the target molecule, thereby enhancing the reproducibility and interpretability of in vitro findings.

Application
Selection Property
Validation Focus
Oral CNS exposure models
Oral PK profile and BBB penetration data
Systemic exposure and brain target engagement
Neurorestoration and functional recovery studies
Delayed-treatment efficacy in Parkinsonism and stroke models
Motor and sensorimotor endpoint improvement
Neurodevelopmental disorder research
Clinical-stage PK/PD reference data
Bioanalytical method context and exposure-response interpretation
In vitro cGP pathway assays
High-purity (>99%) reference standard
Minimize impurity confounding in cell-based mechanistic readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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